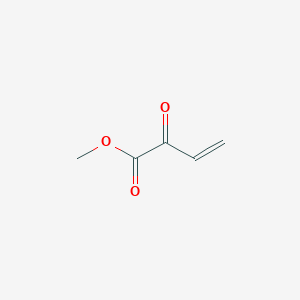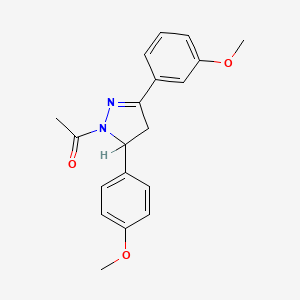
1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of acetyl, methoxyphenyl, and dihydropyrazole groups, making it a molecule of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, and hydrazine derivatives.
Condensation Reaction: The aldehydes undergo a condensation reaction with hydrazine derivatives to form the corresponding hydrazones.
Cyclization: The hydrazones are then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.
Acetylation: The final step involves the acetylation of the pyrazole ring to introduce the acetyl group, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups on the phenyl rings can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazole derivatives.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new pyrazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be compared with other similar compounds, such as:
1-Acetyl-3-(4-methoxyphenyl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole: This compound has a similar structure but with different positions of the methoxy groups on the phenyl rings.
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: This compound contains an additional methoxy group on one of the phenyl rings.
1-Acetyl-3-(3-methoxyphenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole: This compound has a hydroxyl group instead of a methoxy group on one of the phenyl rings.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
72129-82-9 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1-[5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C19H20N2O3/c1-13(22)21-19(14-7-9-16(23-2)10-8-14)12-18(20-21)15-5-4-6-17(11-15)24-3/h4-11,19H,12H2,1-3H3 |
InChI-Schlüssel |
SQBAOAQMXWBPDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


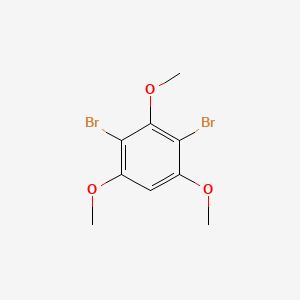
![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)



![10-Ethyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14138580.png)
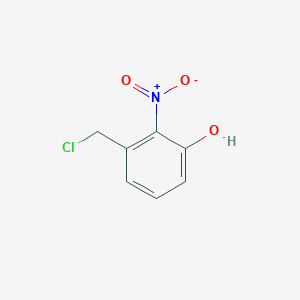
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)
![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)
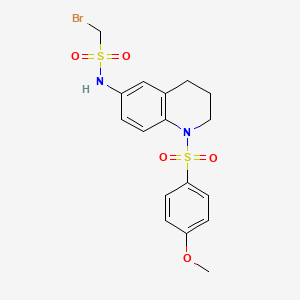
![1-(1-methyl-1H-indol-3-yl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14138615.png)


